molecular formula C8H5NO2S B2917760 Benzo[d]isothiazole-7-carboxylic acid CAS No. 1260382-80-6

Benzo[d]isothiazole-7-carboxylic acid

Cat. No.: B2917760
CAS No.: 1260382-80-6
M. Wt: 179.19
InChI Key: VVUDWXMKSIIWHQ-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-7-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an isothiazole ring with a carboxylic acid functional group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazole-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with carbon disulfide followed by oxidation and subsequent carboxylation. Another method includes the use of metal-catalyzed cross-coupling reactions, where pre-functionalized aromatic compounds undergo cyclization to form the isothiazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Benzo[d]isothiazole-7-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[d]isothiazole-7-carboxylic acid include:

Uniqueness

What sets this compound apart is the presence of the carboxylic acid group at the 7th position, which imparts unique chemical reactivity and potential for forming various derivatives. This functional group also enhances its solubility and ability to participate in hydrogen bonding, making it a versatile compound for diverse applications .

Properties

IUPAC Name

1,2-benzothiazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-1-2-5-4-9-12-7(5)6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUDWXMKSIIWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260382-80-6
Record name 1,2-benzothiazole-7-carboxylic acid
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